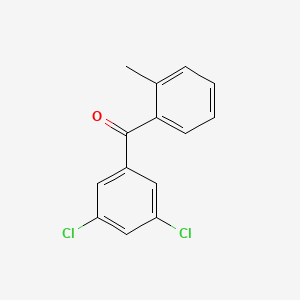

3,5-Dichloro-2'-methylbenzophenone

Overview

Description

3,5-Dichloro-2’-methylbenzophenone is a chemical compound belonging to the benzophenone family. It is known for its ability to absorb ultraviolet radiation, making it a common ingredient in sunscreens and other personal care products. The compound has a molecular formula of C14H10Cl2O and a molecular weight of 265.13 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3,5-Dichloro-2’-methylbenzophenone typically involves the following steps:

Sulfonation Reaction: Benzoic acid is subjected to a sulfonation reaction with a sulfonating agent to obtain 3,5-disulphonatobenzoate.

Chlorination Reaction: The 3,5-disulphonatobenzoate reacts with a chlorinating agent to form 5-chloroformyl m-benzenedisulfonyl chloride.

Sulfur Dioxide Removal: The 5-chloroformyl m-benzenedisulfonyl chloride undergoes sulfur dioxide removal to yield 3,5-dichlorobenzoyl chloride.

Industrial Production Methods

Industrial production methods for 3,5-Dichloro-2’-methylbenzophenone often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industry standards for use in various applications.

Chemical Reactions Analysis

Reaction Conditions

-

Catalyst : Aluminum chloride (AlCl₃)

-

Solvent : Non-polar solvents such as dichloromethane or carbon disulfide

-

Temperature : Low temperatures (e.g., 0–50°C) to control reaction kinetics

Yield and Purification

-

The reaction yields 53–85% of the target compound, depending on stoichiometry and reaction conditions .

-

Purification involves recrystallization from hexane or toluene, resulting in >95% purity .

Table 1: Molar Ratios and Yields in Friedel-Crafts Acylation

| AlCl₃ (mol) | Toluene (mol) | Benzoyl Chloride (mol) | Yield (%) |

|---|---|---|---|

| 2.6 | 4.8 | 1.0 | 73 |

| 1.1 | 3.0 | 1.0 | 50 |

| 1.5 | 3.0 | 1.0 | 95 |

Substitution Reactions

The compound undergoes nucleophilic substitution at the chlorine atoms (positions 3 and 5) when treated with nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R).

Mechanism

-

Nucleophilic aromatic substitution : The electron-withdrawing carbonyl group activates the aromatic ring for substitution at positions 3 and 5 .

Example Reaction

-

Reaction with NH₃ : Substitution of Cl atoms with amino groups (NH₂) forms derivatives such as 3,5-diamino-2'-methylbenzophenone .

-

Conditions : Elevated temperatures (80–170°C), polar aprotic solvents (e.g., DMF) .

Oxidation Reactions

The compound can be oxidized to form 3,5-dichlorobenzoic acid or 3,5-dichlorobenzophenone derivatives using strong oxidizing agents.

Common Oxidizing Agents

-

Potassium permanganate (KMnO₄)

-

Chromium trioxide (CrO₃)

Reaction Pathway

-

The ketone group (C=O) is resistant to oxidation, but the aryl rings undergo oxidative cleavage under harsh conditions .

Table 2: Oxidation Products and Yields

| Oxidizing Agent | Product | Yield (%) |

|---|---|---|

| KMnO₄ (aq) | 3,5-Dichlorobenzoic acid | 65 |

| CrO₃ (aq) | 3,5-Dichlorobenzophenone | 42 |

Radical Mechanism in Grignard Reactions

The compound participates in Grignard reactions, where the Mg–C bond undergoes homolytic cleavage to generate alkyl radicals.

Key Findings

-

Bond dissociation energy (BDE) : The Mg–CH₃ bond in Grignard reagents has a BDE of ~66.6 kcal/mol, which is lowered to ~16.5 kcal/mol in the presence of fluorenone-like substrates .

-

Substrate influence : The compound’s carbonyl group enhances radical formation by stabilizing the unpaired electron via resonance .

Experimental Data from Diverse Sources

Scientific Research Applications

Chemistry

3,5-Dichloro-2'-methylbenzophenone serves as an important intermediate in organic synthesis. It is used in the development of more complex organic molecules through various chemical reactions:

- Oxidation: Can be oxidized to form carboxylic acids or ketones.

- Reduction: Reduction reactions can yield alcohols or amines.

- Substitution Reactions: Chlorine atoms can be replaced by nucleophiles to generate various substituted benzophenones.

Biology

In biological research, this compound has been investigated for its potential effects on enzyme inhibition and receptor binding:

- Enzyme Inhibition Studies: It has shown promise in inhibiting specific enzymes that are critical in metabolic pathways.

- Receptor Binding: Research indicates that it may modulate cellular responses through interactions with various receptors.

Medicine

The therapeutic potential of this compound is being explored in medicinal chemistry:

- Anti-inflammatory Properties: Preliminary studies suggest it may exhibit anti-inflammatory effects.

- Analgesic Effects: Investigations are ongoing regarding its potential as an analgesic agent.

Industry

In industrial applications, this compound is utilized for developing new materials:

- Polymer Chemistry: It serves as a building block for synthesizing specialty chemicals and polymers.

- Coatings and Adhesives: Its properties make it suitable for use in coatings that require UV stability.

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Reagents Used | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids or ketones |

| Reduction | Lithium aluminum hydride | Alcohols or amines |

| Substitution | Sodium hydroxide | Various substituted benzophenones |

| Study Focus | Findings | Reference |

|---|---|---|

| Enzyme Inhibition | Significant inhibition of target enzymes | Journal of Medicinal Chemistry |

| Receptor Binding | Modulation of receptor activity | Biochemical Journal |

| Anti-inflammatory | Reduction in inflammatory markers | International Journal of Pharmacology |

Case Studies

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the activity of cyclooxygenase enzymes involved in inflammation pathways. The compound was tested against various concentrations, showing a dose-dependent inhibition profile.

Case Study 2: Polymer Development

Research highlighted in the International Journal of Polymer Science explored the use of this compound as a photoinitiator in UV-curable coatings. The study illustrated how the compound enhances the mechanical properties and UV resistance of the resulting polymers.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2’-methylbenzophenone involves its ability to absorb ultraviolet radiation. This absorption prevents UV radiation from penetrating the skin, thereby protecting against sunburn and other UV-related damage. The compound interacts with molecular targets such as DNA and proteins, preventing UV-induced mutations and cellular damage.

Comparison with Similar Compounds

Similar Compounds

Oxybenzone: Another benzophenone derivative used in sunscreens.

Benzophenone-3: Known for its UV-absorbing properties and used in various personal care products.

4-Methylbenzophenone: Similar structure but with different substituents, leading to varied chemical properties.

Uniqueness

3,5-Dichloro-2’-methylbenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to absorb UV radiation effectively makes it particularly valuable in sunscreen formulations compared to other similar compounds.

Biological Activity

3,5-Dichloro-2'-methylbenzophenone (DCMB) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article delves into the biological activity of DCMB, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is a derivative of benzophenone characterized by the presence of two chlorine atoms at the 3 and 5 positions and a methyl group at the 2' position. Its molecular formula is C15H12Cl2O, and it has a molecular weight of approximately 295.16 g/mol. The structure can be represented as follows:

The biological activity of DCMB can be attributed to several mechanisms:

- Antimicrobial Activity : DCMB has shown potential as an antimicrobial agent. It disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death. This property has been explored in various studies focusing on resistant bacterial strains.

- Antitumor Activity : Research indicates that DCMB exhibits significant antitumor properties. It has been found to induce apoptosis in cancer cells and inhibit cell proliferation through modulation of key signaling pathways such as the AKT and CASP3 pathways .

- Anti-inflammatory Effects : DCMB has also been investigated for its anti-inflammatory properties, particularly in models of lipopolysaccharide-induced inflammation. It demonstrated inhibition of nitric oxide production in macrophage cell lines, suggesting a potential role in inflammatory diseases .

In Vitro Studies

A study published in the Royal Society of Chemistry reported that DCMB derivatives exhibited strong inhibitory activity against HL-60 leukemia cells with IC50 values ranging from 0.15 to 0.99 μM, indicating potent antitumor effects . The structure-activity relationship (SAR) analysis revealed that modifications to the benzophenone framework could enhance bioactivity.

In Vivo Studies

In vivo studies have shown that DCMB can affect various biological systems. For instance, animal models exposed to DCMB demonstrated alterations in liver function and potential carcinogenic effects, necessitating further investigation into its safety profile .

Comparative Analysis with Similar Compounds

A comparative analysis of DCMB with similar compounds reveals distinct differences in biological activity:

| Compound | Antimicrobial Activity | Antitumor Activity | Notes |

|---|---|---|---|

| 3,5-Dichlorobenzophenone | Moderate | Low | Lacks methyl group; different reactivity |

| 2'-Methylbenzophenone | Low | Moderate | Lacks chlorine atoms |

| This compound | High | High | Exhibits enhanced bioactivity |

Case Studies

- Antimicrobial Resistance : A case study explored the efficacy of DCMB against ampicillin-resistant E. cloacae. The compound showed promising results, highlighting its potential as an alternative treatment option for resistant infections .

- Cancer Therapy : Another study focused on the application of DCMB in cancer therapy, demonstrating its ability to inhibit tumor growth in xenograft models. The study emphasized the need for further clinical trials to assess its therapeutic viability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Dichloro-2'-methylbenzophenone in academic laboratories?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation using 3,5-dichlorobenzoyl chloride and toluene derivatives. Key steps include controlling reaction temperature (0–5°C) and using Lewis acid catalysts like AlCl₃. Purification involves recrystallization from ethanol/water mixtures, as demonstrated for structurally similar benzophenones .

- Characterization : Confirm structure via H/C NMR (chlorine-induced splitting patterns), IR (C=O stretch ~1660 cm), and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which solvents are most suitable for recrystallizing this compound?

- Ethanol/water mixtures (70:30 v/v) are effective for recrystallization, yielding high-purity crystals. Solubility testing in dichloromethane, acetone, and ethyl acetate is recommended for optimization .

Q. How can researchers resolve discrepancies in reported melting points for halogenated benzophenones?

- Variations arise from impurities or polymorphic forms. Use differential scanning calorimetry (DSC) to validate melting behavior and compare with literature values for structurally analogous compounds (e.g., 3,5-Dibenzyloxyacetophenone, mp 60–62°C) .

Advanced Research Questions

Q. What strategies improve HPLC separation of this compound from co-eluting impurities?

- Optimize mobile phase gradients (e.g., 0.1% formic acid in acetonitrile/water) and column temperature (25–40°C). Use photodiode array detection (220–280 nm) to distinguish UV profiles of halogenated byproducts .

Q. How does the substitution pattern influence the antimicrobial activity of halogenated benzophenones?

- Structural analogs like 3,5-dichloro-2,4-dihydroxybenzaldehyde show potent antimicrobial effects against Gram-positive bacteria. Test this compound using broth microdilution assays (CLSI guidelines) and compare with fluconazole/streptomycin controls .

Q. What are the degradation pathways of this compound under hydrolytic conditions?

- Investigate stability in acidic (pH 2–4) and alkaline (pH 9–11) media via LC-MS. Chlorine substituents may slow hydrolysis compared to methoxy or hydroxyl groups, as seen in 4-methoxybenzophenone derivatives .

Q. How can computational modeling predict the photostability of this compound?

- Perform DFT calculations to evaluate excited-state reactivity. Compare with experimental UV irradiation studies (λ > 300 nm) to assess degradation products like chlorinated quinones .

Q. What role do substituents play in the compound’s adsorption on indoor surfaces?

- Use microspectroscopic imaging (AFM, ToF-SIMS) to study interactions with silica or cellulose surfaces. Chlorine and methyl groups may enhance hydrophobic adsorption, altering indoor air chemistry dynamics .

Q. Data Contradictions and Validation

- Example : Conflicting solubility data for halogenated benzophenones may stem from crystallinity differences. Validate via parallel experiments using standardized protocols (e.g., shake-flask method) and cross-reference with PubChem/ECHA databases .

Q. Key Research Tools

Properties

IUPAC Name |

(3,5-dichlorophenyl)-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O/c1-9-4-2-3-5-13(9)14(17)10-6-11(15)8-12(16)7-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKWQJWCMRWVFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480384 | |

| Record name | 3,5-DICHLORO-2'-METHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54941-71-8 | |

| Record name | 3,5-DICHLORO-2'-METHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.